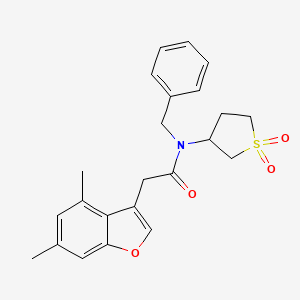

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-苄基-2-(4,6-二甲基-1-苯并呋喃-3-基)-N-(1,1-二氧化四氢噻吩-3-基)乙酰胺是一种结构复杂的复杂有机化合物。让我们将其分解:

N-苄基: 分子的这部分包含一个连接到氮原子 (N) 的苄基 (C₆H₅CH₂-)。

2-(4,6-二甲基-1-苯并呋喃-3-基): 在这里,我们有一个苯并呋喃环(一个包含一个氧原子的五元环),在位置 4 和 6 处具有甲基。

N-(1,1-二氧化四氢噻吩-3-基)乙酰胺: 此部分包括一个连接到四氢噻吩环(一个包含硫的五元环)的乙酰胺基团 (CH₃CONH-)。

准备方法

合成路线: 不幸的是,文献中没有 readily 可用的这种化合物的具体合成路线。 研究人员通常采用涉及苯并呋喃衍生物、苄基卤化物和噻吩的多步反应来构建类似结构。

工业生产: 截至目前,尚未建立这种化合物的工业规模生产方法。 其合成可能涉及针对研究目的的定制方法。

化学反应分析

反应性:

氧化: 苯并呋喃部分可以进行氧化反应,可能导致酚类化合物的形成。

还原: 乙酰胺部分中羰基 (C=O) 的还原可能会产生相应的醇。

取代: 苄基易于发生亲核取代反应。

氧化: 氧化剂如高锰酸钾 (KMnO₄) 或 Jones 试剂。

还原: 还原剂如氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄)。

取代: 碱金属氢氧化物(例如,NaOH)或烷基卤化物(例如,苄基溴化物)。

主要产物: 具体产物取决于反应条件和区域选择性。 可能的产物包括酚类衍生物、还原的乙酰胺和取代的苄基化合物。

科学研究应用

Anticancer Activity

Research has indicated that derivatives of benzofuran compounds exhibit promising anticancer properties. A study evaluated the synthesis of various benzofuran derivatives, including those similar to N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide. These compounds were tested against human cancer cell lines and showed significant cytotoxic effects, indicating their potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies demonstrated that certain derivatives could inhibit the growth of various bacterial strains, including resistant strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Enzyme Inhibition

This compound has shown potential as an inhibitor of key enzymes linked to diseases such as diabetes and Alzheimer's disease. For example, studies have highlighted its ability to inhibit α-glucosidase and acetylcholinesterase, making it a candidate for therapeutic development in managing these conditions .

Mechanistic Insights

Biochemical assays have been conducted to understand the mechanisms through which this compound exerts its biological effects. For instance, the inhibition of specific enzymes was linked to structural features within the compound that allow it to interact with enzyme active sites effectively .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications in the chemical structure can enhance or reduce biological activity. Variations in substituents on the benzofuran ring or the thiophene moiety have been systematically explored to optimize potency and selectivity against targeted enzymes .

Polymer Chemistry

In material science, derivatives of this compound have been explored for their potential use in polymer formulations. The compound's unique chemical properties may contribute to enhanced mechanical strength and thermal stability in polymer matrices .

Photovoltaic Materials

Recent studies suggest that compounds with similar structures can be utilized in organic photovoltaic applications due to their electronic properties. The incorporation of such compounds into photovoltaic cells may improve energy conversion efficiency by enhancing light absorption and charge transport characteristics .

Case Studies

作用机制

由于数据有限,确切的机制仍然是推测性的。 研究人员推测它与特定的分子靶标相互作用,调节与其结构特征相关的细胞通路。

相似化合物的比较

虽然直接类似物很少,但我们可以将其与具有类似官能团的苯并呋喃类化合物进行比较。 值得注意的例子包括:

- 具有乙酰胺取代基的苯并呋喃衍生物。

- 苄基取代的杂环。

: 参考资料:文献检索未找到此特定化合物的直接来源。 比较基于对相关结构的常识。

生物活性

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C22H23NO4S

- Molecular Weight : 397.5 g/mol

1. Anticonvulsant Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant anticonvulsant properties. For instance, studies on related compounds suggest that the presence of specific substituents on the benzofuran moiety enhances anticonvulsant activity. The structure-activity relationship (SAR) indicates that the positioning of heteroatoms is crucial for maximizing efficacy .

2. Anticancer Activity

Benzofuran derivatives are noted for their anticancer properties. A study highlighted that certain substituted benzofurans showed significant inhibitory effects on various cancer cell lines, including leukemia and lung cancer cells. For example, a related compound demonstrated an inhibition rate of up to 80.92% against non-small cell lung cancer at a concentration of 10 µM .

| Cancer Type | Inhibition Rate (%) at 10 µM |

|---|---|

| Leukemia K-562 | 56.84 |

| Non-small cell lung cancer NCI-H460 | 80.92 |

| Colon cancer HCT-116 | 72.14 |

| CNS cancer SNB-75 | 58.02 |

3. Anti-inflammatory Activity

The compound's anti-inflammatory potential has been assessed through its ability to inhibit cyclooxygenase enzymes (COX). Studies suggest that certain structural features are necessary for optimal anti-inflammatory activity, indicating a promising avenue for further research in pain management and inflammatory diseases .

The biological activities of this compound are believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit COX enzymes, leading to reduced production of pro-inflammatory prostaglandins.

- Modulation of Neurotransmitter Systems : Its anticonvulsant effects may involve modulation of GABAergic or glutamatergic systems, similar to other benzofuran derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives to optimize their pharmacological profiles. For example:

属性

分子式 |

C23H25NO4S |

|---|---|

分子量 |

411.5 g/mol |

IUPAC 名称 |

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxothiolan-3-yl)acetamide |

InChI |

InChI=1S/C23H25NO4S/c1-16-10-17(2)23-19(14-28-21(23)11-16)12-22(25)24(13-18-6-4-3-5-7-18)20-8-9-29(26,27)15-20/h3-7,10-11,14,20H,8-9,12-13,15H2,1-2H3 |

InChI 键 |

CASWPYZPGLGGIN-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C2C(=C1)OC=C2CC(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。